molecular formula C15H20O B8429058 (4-Propionylcyclohexyl)benzene CAS No. 88069-93-6

(4-Propionylcyclohexyl)benzene

Cat. No. B8429058
CAS RN: 88069-93-6
M. Wt: 216.32 g/mol
InChI Key: ZODJTCYWBLZPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Propionylcyclohexyl)benzene is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Propionylcyclohexyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propionylcyclohexyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88069-93-6

Product Name

(4-Propionylcyclohexyl)benzene

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-phenylcyclohexyl)propan-1-one

InChI

InChI=1S/C15H20O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3

InChI Key

ZODJTCYWBLZPQV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser, 600 mL of hexane and 160 g of anhydrous AlCl3 were mixed and cooled to −60° C., to which were then added 110 g of propionyl chloride and 82.2 g of cyclohexene. The temperature of the mixture was raised to −40° C. while stirring the mixture for 3.5 h. The solvent was then removed by decantation and the residues were washed with cold hexane. The thus obtained 1-propionyl-2-chlorocyclohexane was added with 500 mL of benzene and an additional amount (60 g) of AlCl3. The mixture was then stirred at 45° C. for 3.5 h. The reaction liquid was cooled to room temperature and then poured onto ice. An oil layer was separated and concentrated to obtain 130 g of (4-propionylcyclohexyl)benzene. This was mixed with 1,200 mL of diethylene glycol, 225 g of potassium hydroxide and 310 g of 80% by mass hydrazine hydrate. After refluxing the resulting mixture for 1 h, the contents in the flask were heated to 220° C. to distil off volatile matters therefrom. The mixture was further refluxed for 1 h, cooled to room temperature and then poured in water. An oil layer was then extracted with hexane, washed with water, 5% by mass sulfuric acid and 80% by mass sulfuric acid and then dried. The obtained oil layer was purified by distillation to obtain 85 g of (4-n-propylcyclohexyl)-benzene. As a result of gas chromatography, it was confirmed that the (4-n-propylcyclohexyl)benzene purity was 98.0% and the cis/trans molar ratio was 1.36.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
82.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

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